molecular formula C22H18ClN3O B11648045 N-(5-chloro-2-methoxyphenyl)-2-(4-methylphenyl)quinazolin-4-amine

N-(5-chloro-2-methoxyphenyl)-2-(4-methylphenyl)quinazolin-4-amine

Cat. No.: B11648045
M. Wt: 375.8 g/mol
InChI Key: QPBFHMRFYFKENE-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methoxyphenyl)-2-(4-methylphenyl)quinazolin-4-amine is a synthetic organic compound that belongs to the quinazoline class. Quinazolines are known for their diverse biological activities and are often studied for their potential therapeutic applications. This particular compound features a quinazoline core substituted with a 5-chloro-2-methoxyphenyl group and a 4-methylphenyl group, which may contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-methoxyphenyl)-2-(4-methylphenyl)quinazolin-4-amine typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes:

    Formation of the Quinazoline Core: This can be achieved through the cyclization of appropriate precursors, such as anthranilic acid derivatives, with formamide or other suitable reagents.

    Substitution Reactions:

    Final Coupling: The final step involves coupling the substituted quinazoline core with an amine, such as aniline derivatives, under conditions that promote amide bond formation.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2-methoxyphenyl)-2-(4-methylphenyl)quinazolin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form quinazoline N-oxides.

    Reduction: Reduction reactions can be used to modify the quinazoline core or the substituent groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halogenated precursors, nucleophiles (e.g., amines, thiols), and catalysts (e.g., palladium on carbon) are often employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while substitution reactions can introduce various functional groups onto the quinazoline core.

Scientific Research Applications

    Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials.

    Biology: It has been investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research has explored its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.

    Industry: The compound may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methoxyphenyl)-2-(4-methylphenyl)quinazolin-4-amine involves its interaction with specific molecular targets and pathways. For example:

    Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in disease processes.

    Pathways: It can modulate signaling pathways, such as those involved in cell proliferation, apoptosis, or inflammation, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(5-chloro-2-methoxyphenyl)-2-phenylquinazolin-4-amine: Lacks the 4-methyl group on the phenyl ring.

    N-(5-chloro-2-methoxyphenyl)-2-(4-methoxyphenyl)quinazolin-4-amine: Contains a methoxy group instead of a methyl group on the phenyl ring.

Uniqueness

N-(5-chloro-2-methoxyphenyl)-2-(4-methylphenyl)quinazolin-4-amine is unique due to the specific combination of substituents on the quinazoline core. These substituents can influence the compound’s chemical reactivity, biological activity, and potential therapeutic applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C22H18ClN3O

Molecular Weight

375.8 g/mol

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-2-(4-methylphenyl)quinazolin-4-amine

InChI

InChI=1S/C22H18ClN3O/c1-14-7-9-15(10-8-14)21-24-18-6-4-3-5-17(18)22(26-21)25-19-13-16(23)11-12-20(19)27-2/h3-13H,1-2H3,(H,24,25,26)

InChI Key

QPBFHMRFYFKENE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=N2)NC4=C(C=CC(=C4)Cl)OC

Origin of Product

United States

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